molecular formula C22H21NO6 B3025977 Novobiocic acid CAS No. 485-23-4

Novobiocic acid

Cat. No.: B3025977
CAS No.: 485-23-4
M. Wt: 395.4 g/mol
InChI Key: NMCFFEJWADWZTI-UHFFFAOYSA-N
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Description

Novobiocic acid (C₂₂H₂₁NO₆, molecular weight 395.4) is the aglycone moiety of the aminocoumarin antibiotic novobiocin, produced by Streptomyces spheroides and Streptomyces niveus . It consists of two aromatic rings: ring A (3-dimethylallyl-4-hydroxybenzoic acid) and ring B (3-amino-4,7-dihydroxy-8-methyl coumarin), linked via an ATP-dependent amide bond catalyzed by the enzyme this compound synthetase (NovL) . This reaction is critical for novobiocin biosynthesis, as ring A modulates bacterial membrane permeability, while ring B and the sugar moiety (ring C) are essential for binding to DNA gyrase . NovL, encoded by the novL gene, is a monomeric enzyme (58.1 kDa) classified under group II adenylate-forming enzymes, requiring ATP, Mg²⁺/Mn²⁺, and exhibiting substrate flexibility for ring A derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Novobiocic acid can be prepared from novobiocin through base-catalyzed hydrolysis. This process involves breaking down novobiocin into its aglycone form by removing the sugar moiety under basic conditions .

Industrial Production Methods: The industrial production of this compound typically involves the fermentation of Streptomyces niveus, followed by extraction and purification processes to isolate novobiocin. The novobiocin is then subjected to base-catalyzed hydrolysis to obtain this compound .

Chemical Reactions Analysis

Glycosylation by NovM Transferase

Novobiocic acid undergoes regioselective glycosylation at its phenolic oxygen by NovM , which transfers L-noviose from TDP-l-noviose (ring C) .

ParameterValue
Km (this compound)15 μM
kcat>300 min⁻¹
Mn²⁺ dependencyAbsolute
  • NovM exhibits a sequential bi-bi mechanism , forming a ternary complex with both substrates before catalysis .

  • The enzyme tolerates structural variations in the coumarin aglycone, enabling synthesis of novobiocin analogs .

Electrochemical Interaction with Cysteine

This compound forms a 1:1 non-electroactive complex with cysteine via hydrogen bonding and electrostatic interactions, as shown by cyclic voltammetry :

pHBinding Constant (K, M⁻¹)
7.01.5 × 10³
10.03.2 × 10³
  • UV-Vis spectroscopy confirmed complexation, with absorption shifts at 214 nm and 303 nm .

Structural Modifications

  • Methylation : NovO methylates the aminocoumarin hydroxyl post-glycosylation using S-adenosylmethionine (SAM) .

  • Carbamoylation : NovN adds a carbamoyl group to the noviose 3′-OH, critical for DNA gyrase binding .

Role in Antibiotic Activity

The tripartite structure of novobiocin (A-B-C rings) depends on this compound’s reactivity:

  • Ring A (from this compound): Anchors the molecule to gyrase’s ATP-binding pocket .

  • Ring B : Blocks ATP hydrolysis through competitive inhibition .

  • Post-assembly modifications (methylation, carbamoylation) enhance target affinity by 100-fold .

Key Research Findings

  • This compound’s coupling to L-noviose by NovM occurs with a turnover number >300 min⁻¹ , making it one of the fastest glycosyltransferases characterized .

  • Structural analogs of this compound with modified prenyl groups retain 30–60% activity, suggesting flexibility in the benzoic acid moiety .

  • This compound derivatives lacking carbamoylation show 10-fold reduced gyrase inhibition, underscoring the importance of post-glycosylation steps .

Scientific Research Applications

Novobiocic acid has several scientific research applications, including:

Mechanism of Action

Novobiocic acid exerts its effects by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme. This inhibition blocks the adenosine triphosphatase (ATPase) activity of the enzyme, preventing the energy transduction necessary for DNA replication and repair. As a result, bacterial cells are unable to proliferate, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Novobiocic acid shares structural homology with other aminocoumarin antibiotics, such as coumermycin A1 and chlorobiocin, which also contain a substituted aminocoumarin core and prenylated aromatic moieties (Table 1). However, key differences include:

  • Coumermycin A1: Contains two aminocoumarin units linked to a central pyrrole ring, enhancing DNA gyrase inhibition .
  • Chlorobiocin : Features a chlorine atom on ring A, improving stability and potency .
  • This compound: Lacks the sugar moiety (noviose) and carbamate group present in novobiocin, rendering it biologically inactive against whole bacterial cells .

Table 1: Structural Features of Aminocoumarin Antibiotics

Compound Core Structure Key Modifications Bioactivity (IC₅₀ vs. DNA Gyrase)
Novobiocin Aminocoumarin + noviose Carbamate, prenylated ring A 0.1 µM
This compound Aminocoumarin (aglycone) Prenylated ring A, no sugar Inactive
Coumermycin A1 Dual aminocoumarin + pyrrole Central pyrrole linkage 0.05 µM
Chlorobiocin Aminocoumarin + chlorine Chlorinated ring A 0.08 µM

Table 2: Enzymatic Features of Amide Bond-Forming Enzymes

Enzyme Class Cofactor Requirement Substrate Flexibility Key Residues
NovL (novobiocin) Group II adenylating ATP, Mg²⁺/Mn²⁺ High (geranyl, methyl groups) SSGTTGXPKGV (Box I)
CouL (coumermycin) Group II adenylating ATP, Mg²⁺ Moderate (prenyl groups only) GEICIRG (Box II)
NRPS Group I adenylating ATP, phosphopantetheine Low (strict substrate specificity) Pantetheine-binding

Substrate Flexibility and Derivatives

NovL exhibits exceptional substrate tolerance for ring A analogues, enabling the synthesis of novobiocin derivatives:

  • 3-Geranyl-4-hydroxybenzoate (GBA) : Accepted with a 70% activity retention compared to native ring A .
  • 3-Methyl-4-aminobenzoate: Partially accepted, yielding this compound analogues with reduced antibiotic uptake . In contrast, CouL in coumermycin biosynthesis shows stricter specificity, limiting structural diversification .

Table 3: Substrate Specificity of this compound Synthetase

Substrate Relative Activity (%) Product Molecular Weight (Observed/Theoretical) Reference
Native ring A 100 395.2/395.4
Geranyl ring A (GBA) 70 463.3/463.5
Methyl-aminobenzoate 20 376.1/376.4

Biological Activity

Novobiocin, an aminocoumarin antibiotic, has garnered attention for its multifaceted biological activities beyond its primary role as an antibacterial agent. This article delves into the immunomodulatory properties, mechanisms of action, and potential therapeutic applications of novobiocin, supported by detailed research findings and case studies.

Overview of Novobiocin

  • Chemical Structure : Novobiocin is derived from Streptomyces niveus and Streptomyces spheroides. It primarily targets Gram-positive bacteria by inhibiting DNA gyrase, specifically the GyrB subunit, which is crucial for bacterial DNA replication and transcription .
  • Pharmacokinetics : Novobiocin exhibits low oral bioavailability and a half-life of approximately 6 hours. It is highly protein-bound (95%) but has limited distribution due to its molecular properties .

Immunomodulatory Properties

Recent studies have highlighted novobiocin's role in modulating immune responses:

  • Cytokine Production : Novobiocin significantly suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-10 in human peripheral blood mononuclear cells. This suppression occurs through the inhibition of mRNA translation for TNF-α, indicating a potential mechanism for its anti-inflammatory effects .
Cytokine Effect of Novobiocin
TNF-αInhibition
IL-1Inhibition
IL-6Inhibition
IL-10Inhibition
  • Surface Molecule Modulation : The antibiotic causes downregulation of surface molecules on monocytes, notably CD14, which may affect monocyte activation and function .

The mechanism by which novobiocin exerts its biological effects includes:

  • Inhibition of DNA Gyrase : Novobiocin binds to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing DNA supercoiling necessary for bacterial replication .
  • ADP Ribosylation : As a potent inhibitor of ADP ribosylation, novobiocin interferes with post-translational modifications that are critical for cellular signaling and function .
  • Impact on Lipopolysaccharide Transport : Recent findings suggest that novobiocin enhances the activity of ATPases involved in lipopolysaccharide transport, potentially altering the permeability of bacterial membranes .

Antimicrobial Resistance

Novobiocin has been shown to mitigate the development of antimicrobial resistance:

  • Inhibition of Error-Prone DNA Polymerases : It reduces the expression of genes associated with error-prone DNA repair mechanisms in Gram-positive bacteria, thereby preventing mutations that lead to antibiotic resistance .

Case Studies and Research Findings

Several studies illustrate the diverse applications and effects of novobiocin:

  • Hepatoprotective Effects : In murine models treated with GalN-LPS (lipopolysaccharide), novobiocin prevented increases in serum transaminase activity, suggesting protective effects against liver injury induced by inflammatory mediators .
  • TRPV1 Inhibition : Research indicates that novobiocin can inhibit TRPV1 (transient receptor potential vanilloid 1) expression in intestinal cells, leading to decreased intestinal permeability for certain compounds, which may have implications for drug absorption .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying novobiocic acid synthetase activity in enzymatic assays?

this compound synthetase activity can be measured using ATP-dependent adenylation assays. Key steps include:

  • Purifying the enzyme via metal affinity chromatography with a C-terminal His6 tag to ensure solubility and activity .
  • Validating linearity of product formation with respect to protein concentration (up to 5 mg) and incubation time (up to 10 minutes) .
  • Confirming specificity using ATP (required) and GTP (negligible activity) .
  • Monitoring pH optima (pH 8.0 in Tris-HCl buffer; pH 7.0 in phosphate buffer) and cation dependence (Mg²⁺ or Mn²⁺) .

Q. How does this compound inhibit Polθ, and what assays validate its mechanism?

this compound binds Polθ's ATPase core, partially stabilizing domain D1 and attenuating DNA binding. Methodological validation includes:

  • Laser micro-irradiation assays : Quantifying dose-dependent inhibition of Polθ recruitment to DNA lesions in U2OS cells (e.g., 70% inhibition at 200 µM) .
  • Hydrogen-deuterium exchange mass spectrometry (HX-MS) : Mapping binding sites by comparing stabilization profiles with NVB, revealing muted effects on nucleotide-binding regions .

Q. What factors influence the solubility and activity of recombinant this compound synthetase during overexpression?

  • His-tag placement : C-terminal tags yield 7-fold higher activity than N-terminal tags due to improved solubility .
  • Chromatography steps : Gel filtration (e.g., Superdex 200) removes impurities and imidazole, enhancing enzyme stability .
  • Cation requirements : EDTA chelation reduces activity to 1.4%, confirming Mg²⁺/Mn²⁺ dependence .

Advanced Research Questions

Q. How can conflicting data on this compound’s potency relative to novobiocin (NVB) be resolved?

Discrepancies in inhibition efficacy (e.g., 70% vs. 96% Polθ blockade at 200 µM ) may arise from:

  • Structural differences : Loss of the sugar group in this compound alters binding orientation, as shown by computational docking .
  • Assay sensitivity : Combining HX-MS with cellular recruitment assays provides complementary data on binding kinetics vs. functional inhibition .
  • Dose-response normalization : Use standardized ATPase activity assays to control for variations in intracellular drug uptake .

Q. What strategies optimize the detection of this compound-enzyme interactions in structural studies?

  • HX-MS with microflow mode : Achieve 79% protein coverage to map domain-specific stabilization (e.g., partial stabilization of the D1 helix) .
  • Comparative docking : Align this compound’s binding profile with NVB to identify critical residues for mutagenesis studies .
  • Cryo-EM integration : Resolve conformational changes in Polθ’s ATPase core upon inhibitor binding .

Q. How can researchers address challenges in reproducing this compound synthetase activity assays?

  • Protocol standardization : Document buffer conditions (e.g., Tris-HCl vs. phosphate) and cation concentrations to minimize variability .
  • Substrate specificity controls : Exclude non-reactive analogs (e.g., 4-hydroxybenzoic acid derivatives with bulky substituents) to validate assay specificity .
  • Data transparency : Publish raw SDS-PAGE gels and activity curves (e.g., Figure 4 in ) to facilitate replication.

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition in cellular assays?

  • Non-linear regression : Fit dose-response curves to calculate IC50 values for Polθ recruitment .
  • Error propagation analysis : Account for uncertainties in laser micro-irradiation intensity and cell viability .
  • Multi-group comparisons : Use ANOVA to assess significance between this compound and NVB treatments .

Q. Methodological Best Practices

  • Experimental design : Align assays (e.g., enzymatic activity, HX-MS, cellular recruitment) with hypotheses to ensure resolvable, precise questions .
  • Data validation : Include negative controls (e.g., EDTA-treated samples) and replicate experiments to address variability .
  • Ethical reporting : Cite primary sources for enzyme protocols and inhibitor mechanisms, avoiding non-peer-reviewed platforms .

Properties

IUPAC Name

N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCFFEJWADWZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197541
Record name Novobiocic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485-23-4
Record name Novobiocic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Novobiocic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Novobiocic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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